2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid 2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2648941-61-9
VCID: VC11534456
InChI: InChI=1S/C12H19NO5/c1-10(2,3)18-9(17)13-6-11(8(15)16)4-12(13,5-11)7-14/h14H,4-7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

CAS No.: 2648941-61-9

Cat. No.: VC11534456

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid - 2648941-61-9

Specification

CAS No. 2648941-61-9
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 1-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-10(2,3)18-9(17)13-6-11(8(15)16)4-12(13,5-11)7-14/h14H,4-7H2,1-3H3,(H,15,16)
Standard InChI Key FIDOZEFOQQHUEJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 2-azabicyclo[2.1.1]hexane family, featuring a strained bicyclic framework with nitrogen at the 2-position. Key structural elements include:

  • Boc-protected amine: Introduced via di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during synthesis.

  • Hydroxymethyl group: Positioned at C1, providing a site for further functionalization through oxidation, esterification, or coupling reactions .

  • Carboxylic acid: Located at C4, enabling peptide bond formation or salt bridge interactions in target molecules.

The molecular formula is C₁₂H₁₉NO₅, with a molar mass of 257.28 g/mol and a purity of ≥95% in commercial preparations.

PropertyValue
CAS No.2648941-61-9
IUPAC Name1-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)O
InChIKeyFIDOZEFOQQHUEJ-UHFFFAOYSA-N
Solubility (Water)Low; soluble in polar aprotic solvents (DMF, DMSO)

Spectral Characteristics

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch, Boc group) and 3200–3400 cm⁻¹ (O-H stretch, hydroxymethyl).

  • NMR (¹H): Distinct signals for tert-butyl protons (δ 1.4 ppm), hydroxymethyl (δ 3.6–4.0 ppm), and bicyclic framework protons (δ 2.1–3.2 ppm) .

Synthesis and Optimization

Regioselective Modifications

Recent advances enable selective functionalization at the C1 position while preserving the carboxylic acid group. For instance:

  • Epoxidation: Using m-CPBA yields epoxide derivatives for ring-opening reactions .

  • Silylation: tert-Butyldimethylsilyl (TBS) protection of the hydroxymethyl group facilitates subsequent couplings .

Applications in Bioactive Molecule Design

β-Amino Acid Derivatives

The rigid bicyclic scaffold imposes conformational constraints critical for:

  • Peptidomimetics: Mimicking α-helix or β-sheet structures in protease inhibitors .

  • Antimicrobial agents: Analogues show enhanced membrane permeability compared to linear peptides .

Pharmaceutical Intermediates

  • Kinase inhibitors: The carboxylic acid group coordinates with ATP-binding pockets in PKC isoforms.

  • Neurological agents: N-Methyl derivatives exhibit blood-brain barrier penetration in rodent models.

Comparative Analysis of Related Compounds

Compound NameCAS No.Key Functional GroupsApplications
4-(hydroxymethyl)-2-Boc-2-azabicyclohexane-1-carboxylic acid2386475-28-9Hydroxymethyl, Boc, COOHPeptide macrocycles
Methyl 4-Boc-amino-bicyclohexane-1-carboxylate1638760-04-9Boc, methyl esterPolymer building blocks

Future Directions

Ongoing research focuses on:

  • Enantioselective synthesis: Asymmetric catalysis to access chiral bicyclohexanes .

  • PROTAC conjugates: Leveraging the carboxylic acid for E3 ligase recruitment in targeted protein degradation.

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